molecular formula C12H18N2O B2606080 N-(3-methoxyphenyl)piperidin-4-amine CAS No. 874647-08-2

N-(3-methoxyphenyl)piperidin-4-amine

Cat. No.: B2606080
CAS No.: 874647-08-2
M. Wt: 206.289
InChI Key: TWBBGXRQAIQTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)piperidin-4-amine: is an organic compound characterized by a piperidine ring substituted with a 3-methoxyphenyl group at the nitrogen atom and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method to synthesize N-(3-methoxyphenyl)piperidin-4-amine involves the reductive amination of 3-methoxybenzaldehyde with piperidin-4-amine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol or ethanol under mild conditions.

  • Nucleophilic Substitution: : Another approach is the nucleophilic substitution of 4-chloropiperidine with 3-methoxyaniline. This reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents and catalysts is optimized to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(3-Methoxyphenyl)piperidin-4-amine can undergo oxidation reactions, typically forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced to form secondary amines or other derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF or sodium hydride in tetrahydrofuran (THF).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-methoxyphenyl)piperidin-4-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering insights into new therapeutic targets.

Medicine

This compound is investigated for its potential use in drug development. Its structure suggests it could interact with central nervous system receptors, making it a candidate for the development of treatments for neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)piperidin-4-amine exerts its effects depends on its interaction with molecular targets such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact pathways involved can vary based on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylphenyl)piperidin-4-amine: Similar structure but with a methyl group instead of a methoxy group.

    N-(4-Methoxyphenyl)piperidin-4-amine: Similar structure but with the methoxy group at the 4-position of the phenyl ring.

    N-(3-Methoxyphenyl)piperidin-4-ol: Similar structure but with a hydroxyl group at the 4-position of the piperidine ring.

Uniqueness

N-(3-Methoxyphenyl)piperidin-4-amine is unique due to the presence of both a methoxy group on the phenyl ring and an amine group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs.

By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(3-methoxyphenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)14-10-5-7-13-8-6-10/h2-4,9-10,13-14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBBGXRQAIQTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.